molecular formula C15H13NO3 B6376623 2-Cyano-4-(3,4-dimethoxyphenyl)phenol CAS No. 1261889-58-0

2-Cyano-4-(3,4-dimethoxyphenyl)phenol

Cat. No.: B6376623
CAS No.: 1261889-58-0
M. Wt: 255.27 g/mol
InChI Key: KJABTCUREXHLMO-UHFFFAOYSA-N
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Description

2-Cyano-4-(3,4-dimethoxyphenyl)phenol is a synthetic phenolic compound featuring a phenol backbone substituted with a cyano (-CN) group at position 2 and a 3,4-dimethoxyphenyl moiety at position 3.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-14-6-4-11(8-15(14)19-2)10-3-5-13(17)12(7-10)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJABTCUREXHLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684860
Record name 4-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-58-0
Record name 4-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3,4-dimethoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3,4-dimethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced cyano derivatives.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-(3,4-dimethoxyphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3,4-dimethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyano group can also participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural and functional differences between 2-cyano-4-(3,4-dimethoxyphenyl)phenol and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Features
This compound Phenol -CN (position 2), 3,4-dimethoxyphenyl (position 4) Combines polar (-CN) and lipophilic (dimethoxy) groups; potential for H-bonding.
4-(2-Hydroxyethyl)phenol (128) Phenol -CH2CH2OH (position 4) Hydrophilic due to hydroxyl group; antimicrobial activity reported .
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one Flavone 3,4-dimethoxyphenyl (A-ring), 5,7-dihydroxy (B-ring) Flavonoid with antioxidant potential; methoxy groups enhance lipophilicity .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-dimethoxyphenethyl chain Amide linkage improves stability; melting point 90°C; pharmacological applications .
25H-NBOH Phenethylamine 2,5-dimethoxyphenyl, -OCH2NHCH2-PhOH Psychoactive analog; substitution pattern (2,5 vs. 3,4) affects receptor binding .
Caffeic acid Cinnamic acid 3,4-dihydroxyphenyl Antioxidant due to catechol moiety; used in supplements and cosmetics .

Functional Group Influence

  • Cyano Group: The -CN group in the target compound enhances electrophilicity and may influence binding to enzymes or receptors through dipole interactions. This contrasts with hydroxyl or methoxy groups in analogs like 4-(2-hydroxyethyl)phenol or Rip-B, which prioritize H-bonding or lipophilicity .
  • Methoxy Substitution: The 3,4-dimethoxyphenyl group increases lipid solubility compared to dihydroxy analogs (e.g., caffeic acid).

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